molecular formula C15H21NS B12616169 (2-Isothiocyanatooctan-2-yl)benzene CAS No. 919474-64-9

(2-Isothiocyanatooctan-2-yl)benzene

Cat. No.: B12616169
CAS No.: 919474-64-9
M. Wt: 247.4 g/mol
InChI Key: FJKMKWVRAJODNZ-UHFFFAOYSA-N
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Description

(2-Isothiocyanatooctan-2-yl)benzene is an organic compound characterized by the presence of an isothiocyanate group attached to an octyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isothiocyanatooctan-2-yl)benzene typically involves the reaction of an appropriate amine with phenyl isothiocyanate. One efficient method for synthesizing isothiocyanates involves the replacement reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection and mild conditions, yielding high purity products with minimal by-products.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the safety and efficiency of the reaction. The use of low-toxicity reagents and solvents, as well as the implementation of safety measures, is crucial in industrial settings to minimize risks and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Isothiocyanatooctan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3) are employed in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

(2-Isothiocyanatooctan-2-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isothiocyanatooctan-2-yl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: A simpler analog with similar reactivity but lacking the octyl chain.

    Benzyl isothiocyanate: Contains a benzyl group instead of an octyl chain.

    Allyl isothiocyanate: Features an allyl group, commonly found in mustard oil.

Uniqueness

(2-Isothiocyanatooctan-2-yl)benzene is unique due to the presence of the octyl chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications that require these unique characteristics.

Properties

CAS No.

919474-64-9

Molecular Formula

C15H21NS

Molecular Weight

247.4 g/mol

IUPAC Name

2-isothiocyanatooctan-2-ylbenzene

InChI

InChI=1S/C15H21NS/c1-3-4-5-9-12-15(2,16-13-17)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3

InChI Key

FJKMKWVRAJODNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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